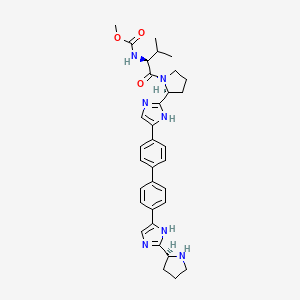

1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a macrocyclic ligand known for its ability to form stable complexes with various metal ions. Its structural features allow for selective coordination, impacting its chemical reactivity and physical properties.

Synthesis Analysis

The synthesis involves selective protection of the cyclam core followed by reactions to introduce pendant arms. Vitha et al. (2006) detailed the selective protection of 1,4,8,11-tetraazacyclotetradecane (cyclam) in position 1,4 with phosphonothioyl groups and subsequent synthesis of a cyclam derivative. The process involves moderate yield reactions and crystal structure determination of intermediates and final products (Vitha, Kotek, Rudovský, Kubíček, Císařová, Hermann, & Lukeš, 2006).

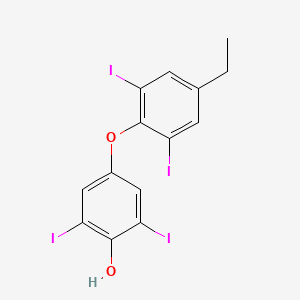

Molecular Structure Analysis

X-ray structure determinations have shown that cyclam derivatives can form both cis- and trans-isomeric complexes with metals such as Co(III), indicating the flexibility and complex behavior of these ligands in different chemical environments. This isomerism is crucial for understanding the ligand's coordination chemistry (Kotek, Hermann, Císařová, Rohovec, & Lukeš, 2001).

Chemical Reactions and Properties

The chemical reactivity of this compound is highlighted by its ability to undergo isomerization and form stable complexes with metals, which is influenced by the presence of phosphonic acid groups and the macrocyclic framework. The formation of cis and trans complexes with Co(III) and the synthesis under phase transfer catalysis conditions without the need for protection/deprotection steps are notable examples of its chemical versatility (Narayana, Seelam, & Prasanna, 2018).

Physical Properties Analysis

The cyclam-based macrocycles show significant stability and kinetic inertness, especially when coordinated with copper(II) ions. This stability, coupled with the macrocyclic effect, contributes to the unique physical properties of the ligand-metal complexes, including high thermodynamic stability and extraordinary kinetic inertness, as demonstrated by Kotek et al. (2003) (Kotek, Lubal, Hermann, Císařová, Lukeš, Godula, Svobodová, Táborský, & Havel, 2003).

科学的研究の応用

Complexation with Metal Ions

A key feature of this compound is its ability to complex with transition metals, lanthanides, actinides, and other heavy metals. The affinity and selectivity towards these metal ions can be adjusted by altering the macrocyclic core size, as well as the nature and number of pendant coordinating arms on the nitrogen atoms. This adaptability makes it a valuable agent for metal ion extraction and stabilization processes (Narayana, Seelam, & Prasanna, 2018).

Structural Versatility and Reactivity

The structural versatility of 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane is evident in its synthesis and reactivity. It serves as a precursor for generating various derivatives through selective protection and functionalization processes. Such capabilities underscore its potential in creating tailored compounds for specific applications, ranging from catalysis to material science (Vitha et al., 2006).

Catalytic and Antimicrobial Activities

Further, the compound and its derivatives exhibit catalytic activities and have been studied for their antimicrobial properties. This includes its involvement in oxidation reactions and potential use in antimicrobial applications, highlighting its functional diversity beyond complexation capabilities (Nirmala et al., 2011).

Structural Analysis and Coordination Chemistry

The exploration of cis/trans-isomerism in cobalt(III) complexes with this compound offers insights into the subtleties of coordination chemistry, affecting the stability and reactivity of these complexes. The detailed structural analysis helps in understanding the complex's binding modes and its interaction with metal ions, which is crucial for designing metal-based drugs and catalysts (Kotek et al., 2001).

作用機序

将来の方向性

The future directions for the study and application of this compound could involve further exploration of its unique properties for selective binding of metal ions . This could lead to the development of more efficient sequestrating agents, sensors, and catalysts . Additionally, the synthesis process could be optimized to increase yield and efficiency .

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane involves the reaction of two molecules of 4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine with one molecule of 1,4,8,11-tetraazacyclotetradecane. This reaction is carried out in the presence of a suitable coupling agent and a base to form the desired compound.", "Starting Materials": [ "4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine", "1,4,8,11-tetraazacyclotetradecane", "Coupling agent", "Base" ], "Reaction": [ "Step 1: Dissolve 4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzylamine and 1,4,8,11-tetraazacyclotetradecane in a suitable solvent.", "Step 2: Add a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) to the reaction mixture.", "Step 3: Add a base such as triethylamine (TEA) to the reaction mixture to facilitate the coupling reaction.", "Step 4: Stir the reaction mixture at room temperature for several hours.", "Step 5: Purify the crude product by column chromatography or recrystallization to obtain the desired compound." ] } | |

CAS番号 |

414858-02-9 |

製品名 |

1,8-Bis(4-((1,4,8,11-tetraazacyclotetradecan-1-yl)methyl)benzyl)-1,4,8,11-tetraazacyclotetradecane |

分子式 |

C₄₆H₈₄N₁₂ |

分子量 |

805.24 |

同義語 |

Plexifor Impurity II; |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。